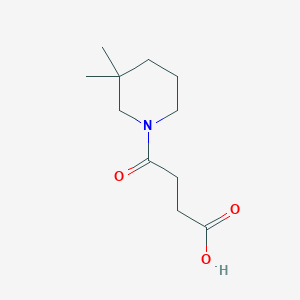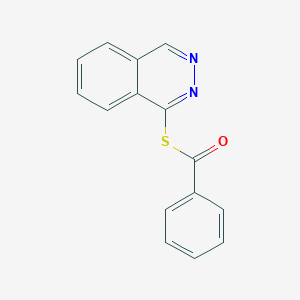
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid, also known as DMXAA, is a small molecule that has been studied for its anti-cancer properties. DMXAA was initially discovered as a potential anti-tumor agent in the early 1990s and has since been the focus of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has been extensively studied for its anti-tumor properties, specifically in the treatment of solid tumors. It has been shown to induce tumor necrosis and inhibit the growth of tumors in animal models. 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has also been studied for its potential use in combination therapy with other anti-cancer agents.
Wirkmechanismus
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid works by activating the immune system to attack tumor cells. It stimulates the production of cytokines, which are proteins that play a role in the immune response. 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid also inhibits the formation of new blood vessels that supply nutrients to tumors, which can lead to their death.
Biochemical and Physiological Effects:
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has been shown to have a range of biochemical and physiological effects. It has been found to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma). 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid also inhibits the production of vascular endothelial growth factor (VEGF), which is a protein that promotes the growth of blood vessels. Additionally, 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has been shown to increase the permeability of blood vessels in tumors, making them more susceptible to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid in lab experiments is its specificity for tumor cells. It has been shown to have minimal toxicity to normal cells, making it a potentially effective anti-cancer agent. However, 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid has some limitations for lab experiments, including its instability in aqueous solutions and its limited solubility in organic solvents.
Zukünftige Richtungen
There are several future directions for research on 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid. One area of interest is the development of new synthesis methods that can improve the yield and purity of 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid. Additionally, researchers are exploring the use of 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid in combination therapy with other anti-cancer agents to improve its effectiveness. Another area of research is the development of new delivery methods for 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid, such as nanoparticles, to improve its bioavailability and reduce toxicity. Finally, researchers are investigating the potential use of 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid in the treatment of other diseases, such as viral infections and autoimmune disorders.
Synthesemethoden
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid can be synthesized using a multi-step process that involves the reaction of 3,3-dimethylpiperidine with ethyl acetoacetate, followed by oxidation with potassium permanganate. This process results in the formation of 4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid in high yields.
Eigenschaften
IUPAC Name |
4-(3,3-dimethylpiperidin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-11(2)6-3-7-12(8-11)9(13)4-5-10(14)15/h3-8H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAJOCILNZNEQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(C1)C(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Dimethylpiperidin-1-yl)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2-Thiophen-3-ylethyl)pyrrolidin-2-yl]methanol](/img/structure/B7577966.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7577970.png)

![5-[(2,4,6-Trimethylbenzoyl)amino]pentanoic acid](/img/structure/B7577990.png)
![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)
![2-[(2,3-Difluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578012.png)


![4-(6-Azaspiro[2.5]octane-2-carbonyl)-3-ethylpiperazin-2-one](/img/structure/B7578047.png)
![2-[(2,6-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578053.png)
![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)
![2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-cyclohexyl-N-methylacetamide](/img/structure/B7578068.png)